molecular formula C13H10ClFN2O B12242792 3-chloro-5-fluoro-N-[(pyridin-4-yl)methyl]benzamide

3-chloro-5-fluoro-N-[(pyridin-4-yl)methyl]benzamide

Cat. No.: B12242792
M. Wt: 264.68 g/mol
InChI Key: AMTWHINWSKKVEC-UHFFFAOYSA-N
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Description

3-chloro-5-fluoro-N-[(pyridin-4-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a pyridin-4-ylmethyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-fluoro-N-[(pyridin-4-yl)methyl]benzamide typically involves multiple steps. One common method involves the reaction of 3-chloro-5-fluorobenzoic acid with pyridin-4-ylmethanamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-fluoro-N-[(pyridin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield derivatives with different substituents on the benzene ring, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-chloro-5-fluoro-N-[(pyridin-4-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-5-fluoro-N-[(pyridin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-(trifluoromethyl)pyridine
  • 2-chloro-4-(trifluoromethyl)pyridine
  • 2-chloro-5-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 3-chloro-5-fluoro-N-[(pyridin-4-yl)methyl]benzamide is unique due to the presence of both chloro and fluoro substituents on the benzene ring, along with the pyridin-4-ylmethyl group. This unique combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H10ClFN2O

Molecular Weight

264.68 g/mol

IUPAC Name

3-chloro-5-fluoro-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C13H10ClFN2O/c14-11-5-10(6-12(15)7-11)13(18)17-8-9-1-3-16-4-2-9/h1-7H,8H2,(H,17,18)

InChI Key

AMTWHINWSKKVEC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNC(=O)C2=CC(=CC(=C2)Cl)F

Origin of Product

United States

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